Cas no 2227698-21-5 ((2S)-4-(5-bromopyridin-3-yl)butan-2-amine)

(2S)-4-(5-Bromopyridin-3-yl)butan-2-amine is a chiral amine derivative featuring a 5-bromopyridin-3-yl substituent, offering utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The stereospecific (2S) configuration ensures enantioselectivity in reactions, making it valuable for asymmetric synthesis and drug development. The bromopyridine moiety provides a reactive site for further functionalization via cross-coupling or nucleophilic substitution, enhancing its applicability in constructing complex molecular architectures. Its well-defined structure and high purity make it suitable for research in medicinal chemistry, particularly in targeting CNS-active compounds. The compound’s stability under standard conditions facilitates handling and storage, supporting its use in scalable synthetic routes.
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine structure
2227698-21-5 structure
Product Name:(2S)-4-(5-bromopyridin-3-yl)butan-2-amine
CAS No:2227698-21-5
MF:C9H13BrN2
MW:229.116921186447
CID:5760780
PubChem ID:165667649
Update Time:2025-05-19

(2S)-4-(5-bromopyridin-3-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1907670
    • (2S)-4-(5-bromopyridin-3-yl)butan-2-amine
    • 2227698-21-5
    • Inchi: 1S/C9H13BrN2/c1-7(11)2-3-8-4-9(10)6-12-5-8/h4-7H,2-3,11H2,1H3/t7-/m0/s1
    • InChI Key: LGKIPNKZBZRHHX-ZETCQYMHSA-N
    • SMILES: BrC1=CN=CC(=C1)CC[C@H](C)N

Computed Properties

  • Exact Mass: 228.02621g/mol
  • Monoisotopic Mass: 228.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

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Additional information on (2S)-4-(5-bromopyridin-3-yl)butan-2-amine

Introduction to (2S)-4-(5-bromopyridin-3-yl)butan-2-amine (CAS No. 2227698-21-5)

(2S)-4-(5-bromopyridin-3-yl)butan-2-amine, with the CAS number 2227698-21-5, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, including a brominated pyridine ring and a chiral butylamine moiety, which contribute to its biological activity and pharmacological properties.

The synthesis of (2S)-4-(5-bromopyridin-3-yl)butan-2-amine typically involves a multi-step process, starting with the formation of the 5-bromopyridine derivative and subsequent coupling with a chiral butylamine. Recent advancements in asymmetric synthesis have enabled more efficient and scalable methods for producing this compound, making it increasingly accessible for research and development purposes.

In the realm of medicinal chemistry, (2S)-4-(5-bromopyridin-3-yl)butan-2-amine has been explored for its potential as a lead compound in the development of novel therapeutic agents. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in neurological disorders, cancer, and inflammatory diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 reported that (2S)-4-(5-bromopyridin-3-yl)butan-2-amine demonstrated potent inhibitory effects on a specific kinase implicated in cancer progression.

The pharmacological profile of (2S)-4-(5-bromopyridin-3-yl)butan-2-amine has been further elucidated through in vitro and in vivo studies. In vitro assays have revealed that this compound can effectively modulate the activity of key signaling pathways, such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer cells. Additionally, animal models have shown that (2S)-4-(5-bromopyridin-3-yl)butan-2-amine can reduce tumor growth and improve survival rates, highlighting its therapeutic potential.

Beyond its direct biological effects, (2S)-4-(5-bromopyridin-3-yl)butan-2-amine has also been investigated as a scaffold for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies have identified several key structural modifications that can enhance the potency and selectivity of this compound. For example, substituting the bromine atom with other halogens or functional groups has been shown to improve binding affinity to specific targets while reducing off-target effects.

The safety profile of (2S)-4-(5-bromopyridin-3-yl)butan-2-amine is another critical aspect of its development as a therapeutic agent. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, (2S)-4-(5-bromopyridin-3-yl)butan-2-amine (CAS No. 2227698-21-5) represents an exciting candidate for the development of novel therapeutics targeting a range of diseases. Its unique chemical structure, combined with its promising biological activity and favorable safety profile, positions it as a valuable tool for both academic research and pharmaceutical development. Ongoing research efforts aim to further optimize this compound and explore its full therapeutic potential.

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